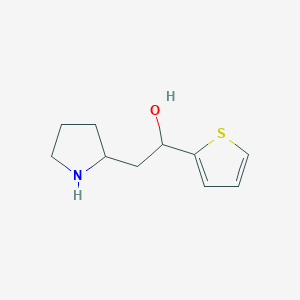

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol

CAS No.: 1375911-54-8

Cat. No.: VC5718405

Molecular Formula: C10H15NOS

Molecular Weight: 197.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375911-54-8 |

|---|---|

| Molecular Formula | C10H15NOS |

| Molecular Weight | 197.3 |

| IUPAC Name | 2-pyrrolidin-2-yl-1-thiophen-2-ylethanol |

| Standard InChI | InChI=1S/C10H15NOS/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8-9,11-12H,1,3,5,7H2 |

| Standard InChI Key | YPDAPHZLNYDPBN-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)CC(C2=CC=CS2)O |

Introduction

Chemical Structure and Nomenclature

The systematic name 2-(pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol delineates its structure:

-

Pyrrolidin-2-yl: A five-membered saturated amine ring with a secondary amine at position 2.

-

Thiophen-2-yl: A five-membered aromatic ring containing a sulfur atom at position 2.

-

Ethan-1-ol backbone: A two-carbon chain with a hydroxyl group at position 1, serving as the linker between the two heterocycles.

The molecular formula is deduced as CHNOS (Molecular Weight: 197.30 g/mol), with the pyrrolidine contributing CHN, the thiophene CHS, and the ethanol backbone CHO . The presence of both polar (hydroxyl, amine) and nonpolar (thiophene, pyrrolidine) groups suggests amphiphilic properties, influencing solubility and reactivity.

Synthetic Routes and Methodologies

Precursor-Based Synthesis

A plausible route involves the nitroaldol reaction followed by reductive cyclization, inspired by methodologies for related compounds :

-

Nitroaldol Reaction: Condensation of 2-acetylthiophene (CAS 88-15-3) with nitroethane forms 2-nitro-1-(thiophen-2-yl)ethan-1-ol .

-

Reduction and Cyclization: Catalytic hydrogenation of the nitro group yields a primary amine, which undergoes intramolecular cyclization with a carbonyl source (e.g., formaldehyde) to form the pyrrolidine ring .

Example Protocol:

-

Step 1: React 2-acetylthiophene (128 g, 1.0 mol) with nitroethane in the presence of a base (e.g., KCO) to yield 2-nitro-1-(thiophen-2-yl)ethan-1-ol (94% yield) .

-

Step 2: Reduce the nitro group using H/Pd-C in ethanol, followed by treatment with paraformaldehyde and HCl to facilitate cyclization into the pyrrolidine ring .

Horner–Wadsworth–Emmons (HWE) Reaction

The HWE reaction, used to synthesize 4-(thiophen-2-yl)pyrrolidin-2-one , could be adapted by replacing the ketone with an ethanol group. Phosphonate esters might facilitate the formation of the α,β-unsaturated intermediate, which is subsequently reduced and functionalized.

Physicochemical Properties

Key properties inferred from analogs :

The compound’s moderate lipophilicity (LogP ~1.67) and polar surface area (PSA 94.29 Ų) suggest balanced membrane permeability and solubility, favorable for drug-like properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume